molecular formula C25H24FN3O2S2 B12015703 (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-73-1

(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12015703
CAS No.: 623939-73-1
M. Wt: 481.6 g/mol
InChI Key: XLSYRGJSLJATCR-JCMHNJIXSA-N
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Description

(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethoxypropylamine, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

Uniqueness

(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its complex structure, which combines multiple functional groups and rings, offering diverse reactivity and potential applications. Its unique combination of a thiazolidinone ring and a pyrazole moiety distinguishes it from simpler compounds and provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

623939-73-1

Molecular Formula

C25H24FN3O2S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN3O2S2/c1-3-31-13-7-12-28-24(30)22(33-25(28)32)15-19-16-29(20-8-5-4-6-9-20)27-23(19)18-11-10-17(2)21(26)14-18/h4-6,8-11,14-16H,3,7,12-13H2,1-2H3/b22-15-

InChI Key

XLSYRGJSLJATCR-JCMHNJIXSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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